GBT1118

hemoglobin allosteric modulator oxygen affinity P₅₀ shift

Source GBT1118 for sickle cell & hypoxia research. It's an orally bioavailable, (S)-stereochemistry-specific voxelotor analog that increases Hb O2 affinity (P₅₀ from 31 to 18 mmHg), boosts hematocrit by 33%, and has a 13.9h half-life for once-daily dosing in mice. Ideal for SCD Townes models, fibrosis, and AKR1B1/10 inhibition studies. Strictly for lab use; not for human or clinical applications.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
Cat. No. B12395295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGBT1118
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)COC2=CC=CC(=C2C=O)O)C(=O)C3=CN=CC=C3
InChIInChI=1S/C19H20N2O4/c22-12-16-17(23)7-3-8-18(16)25-13-15-6-1-2-10-21(15)19(24)14-5-4-9-20-11-14/h3-5,7-9,11-12,15,23H,1-2,6,10,13H2/t15-/m0/s1
InChIKeyDIXJEEIWNGTEBR-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-6-[[(2S)-1-(Pyridine-3-Carbonyl)Piperidin-2-yl]Methoxy]Benzaldehyde (GBT1118) – Hemoglobin Modulator Procurement and Research Selection Guide


2-Hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde (also known as GBT1118; CAS 1628799-51-8; molecular formula C₁₉H₂₀N₂O₄; MW 340.37) is a substituted benzaldehyde derivative that functions as an allosteric modifier of hemoglobin oxygen affinity. It is a research-stage analog of the FDA-approved sickle cell disease therapeutic voxelotor (GBT440), differing structurally in the piperidinyl-carbonyl-pyridine linker region. The compound binds covalently and reversibly via an imine intermediate to the N-terminal valine of the hemoglobin α-chain, increasing intracellular hemoglobin affinity for oxygen and enhancing tolerance to severe hypoxia. [1] GBT1118 is orally bioavailable and demonstrates potent in vivo pharmacodynamic activity in murine models. [2]

Why Generic Substitution Fails for 2-Hydroxy-6-[[(2S)-1-(Pyridine-3-Carbonyl)Piperidin-2-yl]Methoxy]Benzaldehyde


Structural variations among substituted benzaldehyde-based allosteric hemoglobin modifiers profoundly affect target binding kinetics, off-target enzyme inhibition profiles, and in vivo pharmacodynamics. Compounds within this class—including voxelotor (GBT440), 5-HMF derivatives, TD-1, and other pyridyl benzaldehydes—exhibit divergent P₅₀ shift magnitudes, aldose reductase family selectivity, and tissue oxygenation outcomes, precluding simple substitution without compromising experimental reproducibility or therapeutic endpoint consistency. [1] GBT1118's specific (S)-stereochemistry at the piperidine 2-position, pyridine-3-carbonyl substitution pattern, and optimized pharmacokinetic properties for murine models differentiate it functionally from even closely related analogs, including voxelotor. [2]

2-Hydroxy-6-[[(2S)-1-(Pyridine-3-Carbonyl)Piperidin-2-yl]Methoxy]Benzaldehyde (GBT1118): Quantitative Comparative Evidence for Scientific Selection


Dose-Dependent Hemoglobin P₅₀ Reduction: Magnitude and Reversibility Profile

GBT1118 produces a dose-dependent reduction in hemoglobin P₅₀ (the partial pressure of oxygen at which hemoglobin is 50% saturated), achieving substantially greater P₅₀ depression than structurally related benzaldehyde allosteric effectors such as 5-HMF. At 70 mg/kg oral administration, GBT1118 reduced P₅₀ from 43 ± 1.1 mmHg to 18.3 ± 0.9 mmHg; at 140 mg/kg, P₅₀ decreased to 7.7 ± 0.2 mmHg. [1] This compares favorably to 5-HMF, which requires millimolar concentrations (EC₅₀ ~1-2 mM) to achieve comparable P₅₀ shifts, reflecting GBT1118's ~1000-fold higher potency. GBT1118's covalent yet reversible binding via imine intermediate formation with α-chain N-terminal valine enables sustained pharmacodynamic effect with blood half-life of 13.9 hours following intravenous administration.

hemoglobin allosteric modulator oxygen affinity P₅₀ shift hypoxia tolerance

Aldo-Keto Reductase Selectivity Profile: AKR1B1 vs AKR1B10 Inhibition

Beyond hemoglobin modulation, GBT1118 exhibits differential inhibitory activity against aldo-keto reductase family members. The compound inhibits AKR1B1 (aldose reductase) with an IC₅₀ of 88 nM and AKR1B10 with an IC₅₀ of 130 nM, demonstrating a modest 1.5-fold selectivity for AKR1B1 over AKR1B10. [1] This contrasts with voxelotor (GBT440), whose primary selectivity profiling has focused on CYP450 isoforms (IC₅₀ range 7.9-148 μM against CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) rather than the AKR family. GBT1118's AKR inhibitory profile may contribute to observed tissue-protective effects in fibrosis models independent of hemoglobin modulation. [2]

aldo-keto reductase inhibition AKR1B1 AKR1B10 off-target profiling

Oral Bioavailability and Pharmacokinetics Enabling Murine Model Translational Studies

GBT1118 exhibits pharmacokinetic properties in mice specifically optimized to achieve hemoglobin modification levels comparable to voxelotor's clinical targets, making it the preferred tool compound for translational SCD research in murine systems. Following 10 mg/kg intravenous administration, GBT1118 demonstrates a blood half-life (T½) of 13.9 hours, plasma T½ of 11.3 hours, blood AUC(0-∞) of 2,929 μg·h/mL, and a high blood-to-plasma ratio of 51.4, indicating extensive red blood cell partitioning. [1] Oral administration at 100 mg/kg yields bioavailability (F%) of 45.8% (blood) with Cmax of 318 μg/mL at Tmax 2 hours. In contrast, voxelotor (GBT440) is a clinical-stage compound with human-optimized PK, while 5-HMF exhibits a short plasma half-life of 1.6-2.1 hours and low RBC partitioning, limiting its utility in chronic murine disease models. [2]

pharmacokinetics oral bioavailability murine model PK/PD

In Vivo Functional Differentiation: Arterial Oxygen Saturation Enhancement During Hypoxia

In awake-instrumented mice subjected to 5% O₂ hypoxia, GBT1118 produced dose-dependent increases in arterial oxygen saturation (SaO₂) that directly translate the compound's ex vivo P₅₀ reduction into functional in vivo oxygenation benefit. At 70 mg/kg, GBT1118 increased SaO₂ from 40% (control) to 57% (a 16 percentage-point absolute increase, 40% relative increase); at 140 mg/kg, SaO₂ increased to 80% (a 40 percentage-point absolute increase, 100% relative increase). [1] In Townes transgenic SCD mice under chronic treatment, GBT1118 reduced P₅₀ from 31 mmHg to 18 mmHg, increased hematocrit by 33%, improved cardiac output, and preserved cortical tissue oxygenation during hypoxia. [2] Comparable in vivo oxygenation data for structurally related benzaldehyde analogs such as 5-HMF or TD-1 in severe hypoxia models are limited or absent, with most studies reporting only in vitro sickling inhibition or ex vivo P₅₀ measurements. [3]

hypoxia challenge arterial oxygen saturation in vivo efficacy SCD model

RBC Membrane Protection Independent of Oxygen Affinity Modulation

GBT1118 protects sickle red blood cells from hypoxia-induced membrane damage through mechanisms that are partially independent of its effects on hemoglobin-oxygen affinity. In RBC mechanical fragility (MF) assays using samples from SCD patients (>60% HbS), three cycles of severe hypoxia (<5% oxygenated hemoglobin) followed by reoxygenation produced significant MF increases. GBT1118 supplementation (at concentrations equivalent to 25% of sample hemoglobin) significantly attenuated this hypoxia-induced membrane degradation without affecting pre-hypoxia MF baseline values. [1] This dual mechanism—combining allosteric hemoglobin stabilization with membrane-protective effects—differentiates GBT1118 from voxelotor, for which the FDA-approved mechanism is primarily defined as HbS polymerization inhibition via oxygen affinity increase. [2] The additional membrane-protective activity may be relevant to the compound's observed benefits in hepatic iron overload reduction and kidney injury biomarker improvement in SCD mouse models. [3]

RBC mechanical fragility membrane protection sickle cell hemolysis prevention

Research and Industrial Application Scenarios for 2-Hydroxy-6-[[(2S)-1-(Pyridine-3-Carbonyl)Piperidin-2-yl]Methoxy]Benzaldehyde (GBT1118)


Preclinical Sickle Cell Disease Murine Modeling with Validated Translational PK/PD

GBT1118 is the preferred hemoglobin modulator for chronic sickle cell disease studies in Townes transgenic or other murine SCD models requiring sustained target engagement. Its pharmacokinetics in SCD mice achieve hemoglobin modification levels comparable to voxelotor's clinical targets, with chronic treatment reducing P₅₀ from 31 mmHg to 18 mmHg, increasing hematocrit by 33%, and improving cardiac output and oxygen delivery. [1] The compound's 13.9-hour blood half-life and 45.8% oral bioavailability enable once-daily oral dosing in chow-administration paradigms over 12-week treatment durations, with demonstrated improvements in hemolysis, kidney injury biomarkers (KIM-1, nephrin, albuminuria), and hepatic iron overload. [2]

Acute and Chronic Hypoxia Tolerance Research Requiring Quantified Dose-Response

For studies investigating physiological tolerance to severe hypoxia, GBT1118 provides the most extensively characterized dose-response relationship among benzaldehyde-class hemoglobin modulators. At 70 mg/kg, the compound increases arterial oxygen saturation by 16 percentage points (40% to 57%) during 5% O₂ hypoxia; at 140 mg/kg, SaO₂ increases by 40 percentage points (40% to 80%). [1] These effects are accompanied by reduced hypoxia-induced hypotension, preserved microvascular blood flow, and higher interstitial tissue PO₂ compared to control animals. A single oral dose improves tolerance to 5% O₂ environments, facilitating acute hypoxia challenge studies without requiring chronic pretreatment paradigms. [2]

Aldo-Keto Reductase Pathway Investigation and Fibrosis Model Studies

GBT1118's nanomolar inhibitory activity against AKR1B1 (IC₅₀ = 88 nM) and AKR1B10 (IC₅₀ = 130 nM) positions it as a tool compound for studies investigating aldose reductase pathways in diabetic complications, oxidative stress, and fibrosis. [1] In a bleomycin-induced mouse model of hypoxemia and pulmonary fibrosis, GBT1118 significantly attenuated lung fibrosis, collagen accumulation, body weight loss, and leukocyte infiltration. [2] The compound's dual activity—combining hemoglobin oxygen affinity modulation with AKR inhibition—offers a distinct mechanistic profile for investigators studying the intersection of tissue hypoxia, fibrosis, and metabolic stress pathways.

RBC Membrane Fragility and Hemolysis Mechanistic Studies in SCD

GBT1118 enables investigation of sickle RBC pathophysiology beyond hemoglobin polymerization. In RBC mechanical fragility assays using SCD patient samples, GBT1118 at 25% hemoglobin concentration protects against hypoxia-reoxygenation-induced membrane damage independently of oxygen affinity changes. [1] This application is particularly relevant for studies examining the contribution of RBC membrane integrity to hemolysis, end-organ damage (nephropathy, hepatopathy), and inflammation in SCD. Chronic GBT1118 treatment in SCD mice reduces hemoglobinuria (0.04-0.07 vs 0.72-1.06 ng/day control), urine TBARS (oxidative stress marker, 29-31 vs 60 nmol/day control), and improves biomarkers of kidney injury. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GBT1118

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.